LogP Lipophilicity Comparison: 4,7‑Methanoazeto[1,2‑a]indole vs. Indole, 5‑Azaindole, and 7‑Azaindole
The computed logP of 4,7‑methanoazeto[1,2‑a]indole (XLogP3‑AA = 2.3) is higher than that of indole (2.1) and significantly higher than those of 5‑azaindole (1.3) and 7‑azaindole (1.1) [REFS‑1]. The 0.2‑unit increase over indole, combined with its complete absence of hydrogen‑bond acceptors, predicts superior passive permeability across biological membranes and reduced aqueous solubility relative to azaindole isomers [REFS‑2].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.3 |
| Comparator Or Baseline | Indole XLogP3‑AA = 2.1; 5‑azaindole = 1.3; 7‑azaindole = 1.1 |
| Quantified Difference | Δ +0.2 vs. indole; +1.0 vs. 5‑azaindole; +1.2 vs. 7‑azaindole |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release) |
Why This Matters
Higher logP combined with zero H‑bond acceptors shifts a compound toward a CNS‑penetrant profile, enabling procurement decisions where blood‑brain barrier penetration is required.
- [1] PubChem Compound Summaries for CID 45092697, CID 798, CID 20698, CID 20699 (2024); XLogP3‑AA values retrieved June 2025. View Source
- [2] Hitchcock, S.A. & Pennington, L.D. J. Med. Chem. 2006, 49, 7559–7583. “Structure–Brain Exposure Relationships.” Correlates logP, TPSA, and H‑bond acceptors with CNS exposure. View Source
